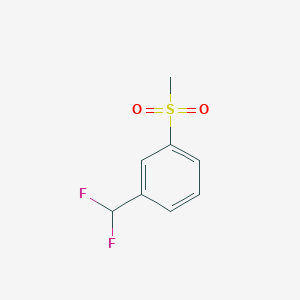
1-(Difluoromethyl)-3-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-(methylsulfonyl)benzene is an organic compound characterized by the presence of a difluoromethyl group and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-(methylsulfonyl)benzene can be achieved through several methods. One common approach involves the nucleophilic substitution of aryl and alkyl thiocyanates with difluoromethyl sulfonyl benzene under transition metal-free conditions . This method allows for the late-stage introduction of the difluoromethyl group, making it a versatile strategy for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3-(methylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-(methylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the methylsulfonyl group can influence its solubility and metabolic stability. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Difluoro-2-methyl-5-(methylsulfonyl)benzene
- (Benzenesulfonyl)difluoromethyl thioethers
- Trifluoromethyl-containing compounds
Uniqueness
1-(Difluoromethyl)-3-(methylsulfonyl)benzene is unique due to the presence of both the difluoromethyl and methylsulfonyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C8H8F2O2S |
|---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8F2O2S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5,8H,1H3 |
InChI Key |
LWBPVGXABVWADY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















